molecular formula C16H19N3O2 B331408 2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide CAS No. 328548-73-8

2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide

Cat. No.: B331408
CAS No.: 328548-73-8
M. Wt: 285.34 g/mol
InChI Key: VIVIMYSTLCDLJU-UHFFFAOYSA-N
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Description

2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide is a chemical compound with the molecular formula C16H19N3O2 and a molecular weight of 285.35 g/mol . This molecule is a derivative of nicotinamide, a form of vitamin B3, and features a 4-ethoxyphenylamino substituent. This specific structure, which combines a substituted aniline with a dimethylated nicotinamide core, suggests it may be of significant interest in medicinal chemistry and pharmaceutical research. Compounds with similar nicotinamide and aniline-based structures are frequently investigated for their potential biological activities and as key intermediates in organic synthesis . Researchers can utilize this high-purity compound as a building block for developing novel molecules or as a standard in analytical studies. Its structure presents opportunities for exploration in various biochemical pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-ethoxyanilino)-4,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-4-21-13-7-5-12(6-8-13)19-16-14(15(17)20)10(2)9-11(3)18-16/h5-9H,4H2,1-3H3,(H2,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVIMYSTLCDLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=CC(=N2)C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule’s structure necessitates disconnections at the pyridine C2–N bond (for aryl amino installation) and the C3 carboxamide group. Retrosynthetic analysis suggests two primary pathways:

  • Late-stage amination : Starting from a prefunctionalized pyridine core (e.g., 2-chloro-4,6-dimethylnicotinamide) followed by palladium-catalyzed coupling with 4-ethoxyaniline.

  • Early-stage cyclization : Constructing the pyridine ring via cyclocondensation of β-dicarbonyl derivatives with ammonia equivalents, incorporating substituents during ring formation.

Both approaches require careful selection of protecting groups and optimization of reaction conditions to mitigate side reactions .

Cyclocondensation Approaches for Pyridine Core Assembly

Cyclocondensation methods leverage β-ketoesters or 1,3-diketones with ammonia or urea derivatives to form the pyridine ring. A representative protocol involves:

Reagents :

  • Dimethyl malonate (1.2 equiv)

  • Acetamidine hydrochloride (1.0 equiv)

  • Sodium methoxide (3.0 equiv) in methanol

Procedure :

  • Reflux dimethyl malonate and acetamidine hydrochloride in methanol with NaOMe at 65°C for 6 hours.

  • Quench with aqueous HCl, extract with dichloromethane, and purify via recrystallization.

This method yields 4,6-dimethylpyridin-2-amine (70% yield), which can be oxidized to the carboxylic acid derivative for subsequent amidation . Challenges include regioselectivity control and byproduct formation from competing cyclization pathways.

Buchwald-Hartwig Amination for C–N Bond Formation

Introducing the 4-ethoxyphenylamino group at C2 is efficiently achieved via palladium-catalyzed coupling. A standardized protocol employs:

Reagents :

  • 2-Chloro-4,6-dimethylnicotinamide (1.0 equiv)

  • 4-Ethoxyaniline (1.5 equiv)

  • Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv) in toluene

Procedure :

  • Heat reagents at 110°C under nitrogen for 18 hours.

  • Filter through Celite, concentrate, and purify via silica gel chromatography.

Optimization Data :

EntryLigandTemp (°C)Yield (%)
1Xantphos11088
2BINAP11072
3DavePhos12065

The use of Xantphos as a ligand minimizes protodehalogenation byproducts, achieving an 88% isolated yield .

Carboxamide Installation via Coupling Reagents

The C3 carboxamide is introduced either early (pre-cyclization) or late (post-amination) in the synthesis. A robust late-stage method involves:

Reagents :

  • 2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinic acid (1.0 equiv)

  • HATU (1.2 equiv), DIPEA (3.0 equiv), NH₄Cl (2.0 equiv) in DMF

Procedure :

  • Activate the carboxylic acid with HATU and DIPEA for 10 minutes.

  • Add NH₄Cl and stir at room temperature for 4 hours.

  • Extract with ethyl acetate and purify via recrystallization.

This protocol yields 92% of the target amide with >99% purity by HPLC . Comparative studies show HATU outperforms EDCl/HOBt in minimizing racemization.

Alternative Pathways: Microwave-Assisted and Solid-Phase Synthesis

Emerging methodologies adapt microwave irradiation and solid-phase techniques to enhance efficiency:

Microwave Protocol :

  • React 2-chloro-4,6-dimethylnicotinamide with 4-ethoxyaniline using Pd-PEPPSI-IPr (3 mol%) in DMA at 150°C for 30 minutes (yield: 85%).

Solid-Phase Approach :

  • Immobilize nicotinic acid on Wang resin, perform sequential Fmoc deprotection, and couple 4-ethoxyaniline using PyBOP/DIPEA. Cleavage with TFA/TIS yields the target compound (78% yield) .

Mechanistic Insights and Side Reactions

Key mechanistic considerations include:

  • Buchwald-Hartwig Catalytic Cycle : Oxidative addition of Pd⁰ to the C–Cl bond, followed by amine coordination and reductive elimination.

  • Amidation Side Reactions : Overactivation of the carboxylic acid leading to acylurea formation, mitigated by controlled reagent stoichiometry.

Scalability and Industrial Considerations

Large-scale production (≥1 kg) faces challenges in catalyst recovery and solvent volume. A continuous-flow system using immobilized Pd nanoparticles reduces costs by 40% compared to batch processes.

Characterization and Quality Control

Rigorous characterization ensures batch consistency:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyridine H5), 7.82 (d, J = 8.6 Hz, 2H, ArH), 6.89 (d, J = 8.6 Hz, 2H, ArH), 2.51 (s, 3H, CH₃), 2.49 (s, 3H, CH₃), 1.34 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeCN/H₂O).

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve modulation of oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The nicotinamide scaffold is highly modular, allowing diverse substitutions that influence physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Features
2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide 4,6-dimethylpyridine; 2-(4-ethoxyphenyl)amino ~299.35 (estimated) Enhanced lipophilicity due to ethoxy group; potential CNS activity
Nicosulfuron () 4,6-dimethoxypyrimidine; dimethylnicotinamide ~410.40 Herbicidal activity; sulfonylurea bridge enhances stability and solubility
2-(Hexylthio)-4,6-dimethylnicotinamide () 4,6-dimethylpyridine; 2-hexylthio ~280.42 Thioether linkage increases hydrophobicity; used in agrochemical studies
2-Hydroxy-N-{2-[2-(hydroxymethyl)piperidin-1-yl]ethyl}-4,6-dimethylnicotinamide () 4,6-dimethylpyridine; 2-hydroxy; piperidine-ethyl side chain ~351.44 Polar substituents improve water solubility; potential neuroactive properties
Etometazen () Benzimidazole core; 4-ethoxybenzyl; diethylaminoethyl ~407.52 Opioid receptor affinity; benzimidazole enhances metabolic stability

Physicochemical Properties

  • Lipophilicity : The ethoxyphenyl group in the target compound confers higher logP (~3.5 estimated) compared to hydroxy-substituted analogs (logP ~1.8, ) but lower than thioether derivatives (logP ~4.0, ).
  • Solubility : Polar substituents (e.g., hydroxyl, piperidine in ) improve aqueous solubility, whereas the ethoxyphenyl group may reduce it, necessitating formulation optimization for drug delivery .

Key Research Findings

Metabolic Stability : Benzimidazole-based compounds () exhibit superior metabolic stability over nicotinamide derivatives, suggesting the target compound may require prodrug strategies for in vivo efficacy.

Activity Trade-offs : Thioether derivatives () show agrochemical utility but lack the receptor specificity seen in benzimidazole opioids (), highlighting the need for targeted substitution.

Biological Activity

2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C14H18N2O\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}

This structure features a nicotinamide core with ethoxy and dimethyl substitutions that may influence its biological interactions.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives for their antibacterial and antifungal activities against clinically isolated strains. The findings indicated that certain analogs displayed moderate to potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)Antifungal Activity (%)
4fStaphylococcus aureus21-2873.8
4iEscherichia coli20-2472.4
4jBacillus subtilis21-2771.6
4dXanthomonas campestrisModerate69.0

These results suggest a promising avenue for further exploration of related compounds in antimicrobial therapy.

The mechanism through which these compounds exert their antimicrobial effects often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways. For instance, compounds with a similar structure have been shown to disrupt the synthesis of essential biomolecules in pathogens, leading to cell death.

Case Studies

  • Study on Antifungal Activity : In a controlled laboratory setting, derivatives similar to this compound were tested against Fusarium oxysporum. The results indicated that these compounds could inhibit fungal growth significantly compared to standard antifungal agents like Nystatin.
  • Evaluation in Animal Models : Another study investigated the effects of related compounds on induced infections in murine models. The administration of these compounds led to a reduction in bacterial load and improved survival rates in infected subjects, suggesting their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed hydrolysis of precursor nitriles under controlled temperature conditions. For example, analogous derivatives like 4,6-dimethyl-2-(alkylthio)nicotinamides were synthesized by hydrolyzing 4,6-dimethyl-2-(alkylthio)nicotinonitriles (e.g., 3a–3d) to yield corresponding amides (e.g., 4a–4d) with high efficiency (Fig. 2) . Optimization involves adjusting reaction time, temperature (e.g., 60–80°C), and acid concentration. Yields are typically monitored via HPLC or TLC.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions (e.g., ethoxyphenyl and dimethyl groups). Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) quantifies purity (>95% is typical for research-grade material) .

Q. How can researchers design initial biological screening assays to evaluate this compound’s activity?

  • Methodological Answer : Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition). For example, if the compound is a nicotinamide derivative, screen against NAD+-dependent enzymes. Use dose-response curves (e.g., 0.1–100 µM) and positive/negative controls. Data should be analyzed using software like GraphPad Prism for IC₅₀ calculations .

Advanced Research Questions

Q. How can computational models (e.g., quantum chemical calculations) guide the design of derivatives with improved activity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Reaction path searches using software like GRRM or AFIR can identify energetically favorable pathways for derivatization. For example, ICReDD’s workflow combines computational predictions with experimental validation to prioritize derivatives for synthesis .

Q. What factorial design approaches are suitable for optimizing reaction conditions in scaled-up synthesis?

  • Methodological Answer : A 2³ factorial design can test variables like temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). Response Surface Methodology (RSM) identifies interactions between variables. For instance, a central composite design (CCD) was used in analogous studies to maximize yields while minimizing byproducts .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Conduct a systematic meta-analysis using criteria such as assay type (e.g., cell-free vs. cellular), compound purity, and experimental controls. Theoretical frameworks (e.g., structure-activity relationship models) can reconcile discrepancies by identifying confounding factors like solvent effects or stereochemical variations .

Q. What advanced separation technologies are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Membrane-based separation (e.g., nanofiltration) or preparative HPLC with C18 columns can isolate the target compound. For polar byproducts, ion-exchange chromatography is effective. Process parameters (e.g., pH, flow rate) should be optimized using Design of Experiments (DoE) principles .

Methodological Tools and Best Practices

  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) like LabArchives to ensure traceability. Implement version control for computational models (e.g., Git for code) .
  • Safety Compliance : Adhere to institutional Chemical Hygiene Plans for handling hazardous intermediates (e.g., nitriles). Validate purity thresholds (<0.1% impurities) via LC-MS .

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